Cas no 2090959-02-5 (3-bromo-5-chloro-4-methylaniline)

3-bromo-5-chloro-4-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-5-chloro-4-methylaniline
- Benzenamine, 3-bromo-5-chloro-4-methyl-
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- Inchi: 1S/C7H7BrClN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
- InChI Key: JPTNQLHEORQDEW-UHFFFAOYSA-N
- SMILES: C1(N)=CC(Cl)=C(C)C(Br)=C1
3-bromo-5-chloro-4-methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Bestfluorodrug | YF0090137-1.0g |
3-bromo-5-chloro-4-methylaniline |
2090959-02-5 | 97% | 1.0g |
¥3600 | 2023-03-18 | |
Bestfluorodrug | YF0090137-5g |
3-bromo-5-chloro-4-methylaniline |
2090959-02-5 | 97% | 5g |
¥11100 | 2023-09-19 | |
Bestfluorodrug | YF0090137-1g |
3-bromo-5-chloro-4-methylaniline |
2090959-02-5 | 97% | 1g |
¥3600 | 2023-09-19 | |
Bestfluorodrug | YF0090137-5.0g |
3-bromo-5-chloro-4-methylaniline |
2090959-02-5 | 97% | 5.0g |
¥11100 | 2023-03-18 |
3-bromo-5-chloro-4-methylaniline Related Literature
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1. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
Additional information on 3-bromo-5-chloro-4-methylaniline
Professional Introduction to 3-bromo-5-chloro-4-methylaniline (CAS No. 2090959-02-5)
3-bromo-5-chloro-4-methylaniline, with the chemical identifier CAS No. 2090959-02-5, is a significant intermediate in the field of pharmaceutical and agrochemical synthesis. This compound, characterized by its aromatic structure featuring both bromine and chlorine substituents along with a methyl group, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The molecular structure of 3-bromo-5-chloro-4-methylaniline consists of a benzene ring substituted at the 3-position with a bromine atom, at the 5-position with a chlorine atom, and at the 4-position with a methyl group. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable building block for further functionalization. The presence of both halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases. Among these, small molecule inhibitors have played a crucial role due to their ability to modulate biological pathways effectively. 3-bromo-5-chloro-4-methylaniline has been identified as a key precursor in the synthesis of several pharmacologically active compounds. For instance, it serves as a precursor for designing kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The bromine and chlorine substituents provide handles for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the final product.
One of the most notable applications of 3-bromo-5-chloro-4-methylaniline is in the synthesis of antiviral agents. The growing concern over emerging viral infections has prompted extensive research into developing new antiviral drugs. The compound's reactivity allows for the introduction of diverse functional groups, enabling the creation of molecules that can interfere with viral replication cycles. For example, derivatives of 3-bromo-5-chloro-4-methylaniline have been explored as inhibitors of viral proteases and polymerases, demonstrating promising results in preclinical studies.
The agrochemical industry also benefits from the utility of CAS No. 2090959-02-5. Pesticides and herbicides often require complex molecular architectures to achieve high efficacy while minimizing environmental impact. The structural features of 3-bromo-5-chloro-4-methylaniline make it an ideal candidate for synthesizing novel agrochemicals. Researchers have utilized this compound to develop herbicides that target specific enzymatic pathways in weeds, offering a more selective and sustainable approach to crop protection.
The synthesis of 3-bromo-5-chloro-4-methylaniline typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include halogenation reactions followed by methylation and subsequent purification steps. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In conclusion, 3-bromo-5-chloro-4-methylaniline (CAS No. 2090959-02-5) is a versatile intermediate with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features and reactivity make it indispensable in the synthesis of bioactive molecules addressing various challenges in medicine and agriculture. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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